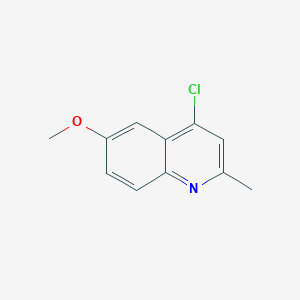

4-Chloro-6-methoxy-2-methylquinoline

説明

4-Chloro-6-methoxy-2-methylquinoline is an organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

特性

IUPAC Name |

4-chloro-6-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABDZSKKLDCIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346168 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-73-2 | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50593-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline

- Starting materials: p-anisidine and ethyl acetoacetate

- Reaction: p-anisidine (4-methoxyaniline) is refluxed with ethyl acetoacetate in ethanol for 4 hours, forming ethyl-3-[(4-methoxyphenyl)imino]butanoate.

- Cyclization: The intermediate is then thermally cyclized at 250 °C in Dowtherm oil to yield 4-hydroxy-6-methoxy-2-methylquinoline.

- Yield: Approximately 72%

- Purification: The product is treated with base (NaOH) and acidified to precipitate the quinoline derivative.

Step 2: Chlorination to 4-Chloro-6-methoxy-2-methylquinoline

- Reagent: Phosphorus oxychloride (POCl3)

- Conditions: The hydroxyquinoline is reacted with POCl3 in a 1:3 weight/volume ratio at 100 °C for 1 hour.

- Work-up: The reaction mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate.

- Yield: Approximately 64.5%

- Physical properties: Melting point around 91-93 °C

Step 3: Purification and Characterization

- The crude product is filtered, washed, and dried.

- Characterization is done through:

- Melting point determination

- Infrared spectroscopy (IR)

- Nuclear magnetic resonance (1H NMR)

- Mass spectrometry (MS)

- The final product purity is high, suitable for further chemical transformations.

Reaction Conditions and Yields Summary Table

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Physical Data (m.p.) |

|---|---|---|---|---|

| 1 | Cyclization of ethyl-3-[(4-methoxyphenyl)imino]butanoate to 4-hydroxy-6-methoxy-2-methylquinoline | Reflux in ethanol, then thermal cyclization at 250 °C | 72 | 284 °C |

| 2 | Chlorination of 4-hydroxy derivative to this compound | POCl3, 100 °C, 1 h | 64.5 | 91-93 °C |

Alternative Synthetic Insights

- The initial condensation and cyclization steps are critical for forming the quinoline core.

- The chlorination step using POCl3 is a classical method for replacing hydroxy groups on heteroaromatic rings with chlorine.

- The method is scalable and uses inexpensive starting materials, making it suitable for pilot and industrial scale-up.

- The product can be further functionalized, for example, in the synthesis of styrylquinolines or coumarin-substituted quinolines, expanding its utility in medicinal chemistry.

Research Findings and Notes

- The described synthetic route was reported with an overall yield sufficient for practical applications (~46% combined yield).

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures beyond the cyclization step.

- The purity of the final product was confirmed by 1H NMR and MS, showing characteristic chemical shifts and molecular ion peaks consistent with the expected structure.

- The method has been validated in multiple studies, including those focused on synthesizing related quinoline derivatives with biological activity.

化学反応の分析

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 undergoes nucleophilic substitution with amines under acidic conditions. For example:

-

Reagents: Primary/secondary amines, catalytic HCl

-

Conditions: Reflux in ethanol or dichloromethane

-

Products: Substituted 4-amino-6-methoxy-2-methylquinoline derivatives (e.g., compounds 7a–7e in Scheme 1 of ).

This reaction is critical for introducing functional groups that enhance biological activity, such as in HIV latency reactivation agents .

Demethylation of Methoxy Group at C6

The methoxy group at position 6 is demethylated using boron tribromide (BBr₃):

-

Reagents: BBr₃ in dichloromethane

-

Conditions: Room temperature, 2 hours

-

Products: 4-Chloro-2-methylquinolin-6-ol (5 in Scheme 1 of ) .

Demethylation enables further functionalization of the hydroxyl group for downstream reactions.

Alkylation of Hydroxyl Derivatives

The hydroxyl group generated after demethylation undergoes alkylation:

-

Reagents: Bromoethane or 2-bromopropane, sodium hydride (NaH)

-

Conditions: DMF solvent, room temperature, overnight

-

Products: 6-ethoxy or 6-isopropoxy derivatives (6a–6b in Scheme 1 of ) .

Alkylation tailors solubility and steric properties for targeted drug design.

Nitration at C3

Nitration introduces a nitro group at position 3:

-

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

-

Conditions: Controlled temperature (0–5°C)

The nitro group enhances electrophilicity for further modifications, such as reduction to amines.

Functionalization for Drug Development

The above reactions are strategically employed to synthesize derivatives with enhanced pharmacological profiles. For instance:

-

HIV latency reactivation: Amino-substituted derivatives (e.g., 7a–7e) show dual activation mechanisms by targeting histone deacetylases (HDACs) and protein kinase C (PKC) .

-

Anticancer agents: Nitro and alkoxy derivatives inhibit PI3K/Akt/mTOR pathways, demonstrating potential in tumor suppression .

This compound’s modular reactivity enables its use as a scaffold in medicinal chemistry, particularly for developing inhibitors and epigenetic modulators. Further exploration of cross-coupling reactions and ring functionalization could expand its applications.

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of 4-chloro-6-methoxy-2-methylquinoline exhibit notable biological activities, particularly as inhibitors in various signaling pathways associated with cancer. Notably, it has been evaluated for its potential as a PI3K/Akt/mTOR pathway inhibitor , which plays a crucial role in tumor cell proliferation and survival. This pathway is often targeted in cancer therapies due to its involvement in multiple tumor types .

Table 1: Summary of Anticancer Studies

Antimalarial Efficacy

The compound has also shown promise as an antimalarial agent. A structure–activity relationship study revealed that certain analogues of quinoline derivatives could act effectively against Plasmodium falciparum, particularly in CQ-resistant strains. These findings suggest that modifications to the quinoline structure can enhance biological activity, making it a candidate for further development in antimalarial therapies .

Industrial Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential to enhance crop protection products and improve yield through targeted action against pests and diseases .

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound derivatives demonstrated significant inhibition of cancer cell lines through the PI3K/Akt/mTOR signaling pathway. The results indicated that these compounds could reduce tumor growth significantly when used in combination with existing chemotherapy agents .

Case Study 2: Antimalarial Development

In another research effort, a series of chlorinated arylvinylquinolines were evaluated for their antimalarial properties. The study found that compounds with chlorine substitutions exhibited enhanced potency compared to their fluorinated counterparts, suggesting that further exploration of chlorinated derivatives may yield effective antimalarial treatments .

作用機序

The mechanism of action of 4-Chloro-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 4-Chloro-6-ethoxy-2-methylquinoline

- 4-Chloro-7-methoxy-2-methylquinoline

- 2-Chloro-6-ethoxy-3-methylquinoline

- 4-Chloro-8-methoxy-2-methylquinoline

Uniqueness

4-Chloro-6-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Chloro-6-methoxy-2-methylquinoline is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₁₁H₁₀ClN₁O and a molecular weight of 219.66 g/mol. Its structure features a quinoline ring with a chlorine atom at position 4, a methoxy group at position 6, and a methyl group at position 2. This specific substitution pattern contributes to its unique biological properties and potential applications in drug development .

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against various strains of bacteria. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as shown in the following table:

| Bacteria | Zone of Inhibition (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Greseofulvin |

| Escherichia coli | 12 | Nystatin |

| Pseudomonas aeruginosa | 10 | Nystatin |

| Candida albicans | 14 | Nystatin |

The compound demonstrated significant antibacterial activity with inhibition zones comparable to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on its ability to reactivate latent HIV-1 gene expression in J-Lat A2 cells, indicating possible applications in cancer therapy due to its interaction with viral pathways. The compound showed varying degrees of potency based on structural modifications, particularly at the C-6 position of the quinoline ring .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in bacterial growth and cancer cell proliferation.

- Molecular Target Interaction : It interacts with molecular targets that modulate biological processes, such as reactivating latent HIV-1 by affecting gene expression pathways .

- Structure-Activity Relationship (SAR) : Variations in substituents on the quinoline structure significantly affect the compound's biological activity, suggesting that careful modification can enhance its therapeutic efficacy .

Case Studies

- Antibacterial Activity : In a comparative study, this compound was tested alongside other quinoline derivatives for their antibacterial effects. The results confirmed its superior activity against resistant strains of Staphylococcus aureus, making it a candidate for further development as an antibiotic .

- Antiviral Potential : Another investigation into the compound's ability to induce GFP expression in J-Lat A2 cells revealed that certain derivatives could reactivate latent HIV-1 effectively. This highlights its potential role in antiviral therapy and warrants further exploration into its mechanism and efficacy against viral infections .

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-methoxy-2-methylquinoline, and how are reaction conditions optimized?

The synthesis typically involves chlorination and methoxylation steps. A common approach is adapting the Conrad-Limpach synthesis, where a substituted aniline reacts with a β-keto ester under acidic conditions. For example, 6-methoxy-2-methylquinolin-4-ol can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent . Optimization includes controlling reaction temperature (e.g., 140°C for 6–8 hours) and stoichiometric ratios of POCl₃ to the precursor. Post-reaction, neutralization with NaOH and purification via column chromatography (e.g., petroleum ether:EtOAc gradients) are critical for isolating the product .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C6, methyl at C2) and aromatic ring proton environments .

- HPLC : For assessing purity (>95% via reversed-phase C18 columns) .

- X-ray crystallography : Resolves structural ambiguities by analyzing dihedral angles and intramolecular interactions (e.g., C–H···O/N or π–π stacking) .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 223.66 for [M+H]⁺) .

Q. How does the reactivity of this compound compare to other quinoline derivatives?

The chlorine at C4 is highly susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the methoxy group at C6 stabilizes the aromatic ring via electron donation, reducing electrophilic substitution rates. The methyl group at C2 sterically hinders reactions at adjacent positions. Comparative studies with 4-chloro-2-methylquinoline-6-carboxylic acid show similar substitution patterns but differing solubility and hydrogen-bonding capabilities due to the carboxylic acid group .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of functional group modifications in this compound?

Regioselectivity is controlled by:

- Protecting groups : Temporarily blocking the methoxy group (e.g., with tert-butyldimethylsilyl chloride) to direct substitutions to C4 .

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling at C4 while preserving other substituents .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at C4 .

Q. What strategies resolve contradictions in structural data for quinoline derivatives like this compound?

Conflicting NMR or crystallographic data can arise from polymorphism or dynamic proton exchange. Solutions include:

- Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of the methyl group) .

- DFT calculations : Predicts stable conformers and validates experimental bond angles/planarity .

- Multi-technique validation : Combining X-ray (for solid-state) and NOESY (for solution-state) data .

Q. How can researchers assess the biological activity of this compound in drug discovery?

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .

- Kinase inhibition studies : Screen against cancer targets (e.g., EGFR or BRAF) using fluorescence polarization assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with Br) and compare IC₅₀ values .

Q. What methodologies address discrepancies in synthetic yields reported across studies?

Yield variations often stem from:

- Reagent purity : Impurities in POCl₃ can reduce chlorination efficiency. Distillation before use is recommended .

- Workup protocols : Incomplete neutralization (pH <7) may leave acidic byproducts. Adjusting NaOH volume and monitoring pH ensures clean extraction .

- Catalyst deactivation : Trace moisture in solvents can deactivate Pd catalysts. Use molecular sieves or anhydrous conditions .

Q. How are reaction byproducts managed during large-scale synthesis?

- Continuous flow reactors : Minimize side reactions (e.g., over-chlorination) by precise temperature/residence time control .

- Crystallization-driven purification : Recrystallization from acetone/chloroform removes polymeric byproducts .

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy detects intermediates, enabling rapid adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。